molecular formula C21H21NO3 B12123998 Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- CAS No. 937664-35-2

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-

Cat. No.: B12123998
CAS No.: 937664-35-2
M. Wt: 335.4 g/mol
InChI Key: XRQKHDVSLJUDAF-UHFFFAOYSA-N
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Description

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- typically involves a multi-step process. One common method includes the following steps:

    Reduction: The nitro group is reduced to an amino group.

    Alkylation: The amino group is alkylated with a naphthalenyloxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-amino-5-methylbenzoic acid share structural similarities.

    Naphthalene derivatives: Compounds containing naphthalene moieties, such as naphthalene-2-ol.

Uniqueness

What sets benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- apart is its unique combination of a benzoic acid derivative with a naphthalene moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

937664-35-2

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

5-methyl-2-(3-naphthalen-2-yloxypropylamino)benzoic acid

InChI

InChI=1S/C21H21NO3/c1-15-7-10-20(19(13-15)21(23)24)22-11-4-12-25-18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-10,13-14,22H,4,11-12H2,1H3,(H,23,24)

InChI Key

XRQKHDVSLJUDAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCCOC2=CC3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

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